Cas no 1043902-88-0 (N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide)

N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide is a specialized heterocyclic compound featuring a triazolopyridine core functionalized with a carboxamide group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The N-methoxy-N-methyl moiety enhances solubility and stability, facilitating further derivatization. Its rigid bicyclic framework offers steric and electronic properties conducive to binding interactions, which may be leveraged in drug discovery for targeting specific biological pathways. The compound is typically synthesized under controlled conditions to ensure high purity and consistency. Its applications include use in medicinal chemistry for the development of novel bioactive molecules. Proper handling and storage are recommended due to its potential sensitivity.
N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide structure
1043902-88-0 structure
Product name:N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
CAS No:1043902-88-0
MF:C9H10N4O2
MW:206.20130109787
CID:842515
PubChem ID:59293792

N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
    • [1,2,4]Triazolo[1,5-a]pyridine-6-carboxamide, N-methoxy-N-methyl-
    • N-Methoxy-N-methyl[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
    • 1043902-88-0
    • DB-231512
    • YTGDSUMZQXJWIQ-UHFFFAOYSA-N
    • SCHEMBL3612462
    • DTXSID60731464
    • [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, methoxy-methyl-amide
    • Inchi: InChI=1S/C9H10N4O2/c1-12(15-2)9(14)7-3-4-8-10-6-11-13(8)5-7/h3-6H,1-2H3
    • InChI Key: YTGDSUMZQXJWIQ-UHFFFAOYSA-N
    • SMILES: CN(C(=O)C1=CN2C(=NC=N2)C=C1)OC

Computed Properties

  • Exact Mass: 206.08037557g/mol
  • Monoisotopic Mass: 206.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.7Ų

N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM174701-1g
N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
1043902-88-0 95%
1g
$622 2023-11-26
Alichem
A029181100-1g
N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
1043902-88-0 95%
1g
$615.44 2023-09-04

N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide Related Literature

Additional information on N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide

N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide: A Comprehensive Overview

The compound with CAS No. 1043902-88-0, known as N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel functional materials and its potential as a building block for complex molecular architectures.

The [1,2,4]triazolo[1,5-a]pyridine core of this compound is a heterocyclic structure that exhibits remarkable stability and reactivity. This heterocycle is often employed in the synthesis of bioactive molecules due to its ability to participate in various chemical transformations. The N-Methoxy-N-methyl substituent further enhances the compound's functionality by introducing electron-donating groups that can influence its electronic properties and reactivity. Recent research has demonstrated that this substituent can significantly impact the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.

One of the most intriguing aspects of N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide is its ability to act as a versatile platform for the construction of supramolecular assemblies. By leveraging its ability to form hydrogen bonds and π-π interactions, researchers have successfully utilized this compound to create self-assembled nanostructures with potential applications in sensing and catalysis. These findings underscore the importance of understanding the intermolecular interactions of such compounds in designing functional materials.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. For instance, density functional theory (DFT) calculations have revealed that the carboxamide group plays a critical role in modulating the compound's electronic properties. This understanding has paved the way for its application in organic electronics, where precise control over electronic characteristics is essential.

In terms of synthesis, N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high yields. This approach not only enhances the efficiency of synthesis but also reduces environmental impact by minimizing energy consumption.

The application of this compound extends beyond traditional chemical synthesis into emerging areas such as green chemistry and sustainable materials development. For example, researchers have explored its potential as a catalyst for asymmetric synthesis reactions under mild conditions. This application aligns with current trends toward developing eco-friendly chemical processes that minimize waste and energy usage.

Moreover, recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. By synthesizing enantiomerically pure derivatives, scientists have been able to investigate their differential effects on cellular systems. These findings suggest that stereocontrol could be a key factor in optimizing the therapeutic potential of this compound.

In conclusion, N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide represents a fascinating example of how advanced synthetic techniques and computational modeling can lead to innovative chemical entities with diverse applications. As research continues to uncover new facets of its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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